molecular formula C5H10ClN3O B11917664 Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride

Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride

Cat. No.: B11917664
M. Wt: 163.60 g/mol
InChI Key: HGEXLRMAXQCXFB-UHFFFAOYSA-N
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Description

Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride typically involves the reaction of 5-methyl-1,3,4-oxadiazole with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 5-Methyl-1,3,4-oxadiazol-2-amine
  • 2-Amino-5-phenyl-1,3,4-thiadiazole
  • 3-Aminoisoxazole

Comparison: Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Biological Activity

Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride is a compound belonging to the oxadiazole class, which are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

PropertyValue
CAS No. 1185295-34-4
Molecular Formula C5H10ClN3O
Molecular Weight 163.6 g/mol
Purity ≥ 95%

This compound has been shown to interact with various biological targets. The oxadiazole derivatives are known to influence multiple biochemical pathways, suggesting a broad spectrum of potential effects on cellular functions.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Anticancer Properties

The compound is also being explored for its anticancer potential. Preliminary studies have indicated that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial activity against selected bacterial strains.
    • Method : Disc diffusion method was employed using various concentrations of the compound.
    • Results : Significant inhibition zones were observed against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial activity.
  • Anticancer Activity Assessment
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay was conducted to determine cell viability post-treatment.
    • Results : The compound exhibited a dose-dependent reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

This compound has been compared with other oxadiazole derivatives to evaluate its unique biological properties.

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
5-Methyl-1,3,4-OxadiazoleModerateLow
1,2,4-Oxadiazole DerivativesVariableHigh

Biochemical Pathways Affected

The following pathways have been implicated in the biological activity of this compound:

  • Cell Cycle Regulation : Modulation of cyclins and cyclin-dependent kinases.
  • Apoptosis Pathway : Activation of pro-apoptotic factors leading to programmed cell death.
  • Signal Transduction Pathways : Inhibition of kinases involved in growth factor signaling.

Properties

Molecular Formula

C5H10ClN3O

Molecular Weight

163.60 g/mol

IUPAC Name

N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H9N3O.ClH/c1-4-7-8-5(9-4)3-6-2;/h6H,3H2,1-2H3;1H

InChI Key

HGEXLRMAXQCXFB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CNC.Cl

Origin of Product

United States

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